MAO-B-IN-11

MAO-B inhibition enzyme assay neurodegeneration

Neurodegenerative disease researchers screening for MAO-B inhibitors with concurrent cellular neuroprotection face a critical gap: most inhibitors lack direct protection against oxidative damage. MAO-B-IN-11 (Compound 8c) resolves this as one of only three confirmed dual-activity compounds from a 27-compound screening campaign. • hMAO-B IC₅₀: 1.3 µM with experimentally characterized molecular docking pose • Confirmed protection of SH-SY5Y neuroblastoma cells from peroxide-induced injury • Polyprenylated phenol scaffold structurally unrelated to propargylamine-based clinical MAO-B inhibitors (selegiline, rasagiline) Supplied at ≥98% purity with full analytical documentation. Deploy as a validated positive control, SAR reference standard, or scaffold for multi-target neuroprotective agent development in Parkinson's and Alzheimer's research programs.

Molecular Formula C22H32O3
Molecular Weight 344.5 g/mol
Cat. No. B12399936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAO-B-IN-11
Molecular FormulaC22H32O3
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1CC=C(C)CCC=C(C)CCC=C(C)C)O)O)O
InChIInChI=1S/C22H32O3/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-19-18(5)14-20(23)22(25)21(19)24/h8,10,12,14,23-25H,6-7,9,11,13H2,1-5H3/b16-10+,17-12+
InChIKeyBACDZNLMIXNCOG-JTCWOHKRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MAO-B-IN-11 – Polyprenylated Phenol MAO-B Inhibitor


MAO-B-IN-11 (Compound 8c, CAS 192383-78-1) is a synthetic polyprenylated phenol identified in a 27-compound screening campaign for human monoamine oxidase B (hMAO-B) inhibition and neuroprotective activity [1]. It inhibits recombinant hMAO-B with an IC₅₀ of 1.3 µM and, among eight active compounds, was one of only three derivatives (alongside 3c and 16c) that demonstrated both enzyme inhibition and protection of SH-SY5Y neuroblastoma cells from peroxide-induced injury [1]. The compound belongs to a natural product-like chemotype distinct from the propargylamine scaffold of clinically approved MAO-B inhibitors [2].

1 Synthetic polyprenylated phenol chemotype – structurally distinct from propargylamine-based clinical MAO‑B inhibitors
2 Co‑occurrence of hMAO‑B enzyme inhibition and SH‑SY5Y cell protection from peroxide‑induced injury in the same study
3 One of only 3 compounds in a 27‑member library with dual functional profile (enzyme inhibition + cell protection)

MAO-B-IN-11 Differentiation from Generic Inhibitors


MAO-B-IN-11 is not a simple potency-optimized inhibitor. Its value proposition rests on a dual functional profile—hMAO-B inhibition combined with direct cellular neuroprotection against oxidative injury—within a polyprenylated phenol scaffold that is structurally unrelated to the propargylamine-based clinical inhibitors selegiline, rasagiline, or the α-aminoamide safinamide [1]. Substituting a clinical MAO-B inhibitor would forfeit the chemotype-specific SAR insights this compound provides. Even within its own series, the closest analog MAO-B-IN-12 (Compound 16c, IC₅₀ also 1.3 µM) is a quinone rather than a phenol, meaning the two compounds differ in redox behavior, hydrogen-bonding capacity, and potentially in off-target profiles [1]. Procurement of a generic MAO-B inhibitor cannot replicate the integrated enzymatic and cellular neuroprotection dataset that defines this compound's research utility.

! Clinical MAO‑B inhibitors (selegiline, rasagiline, safinamide) lack the polyprenylated phenol scaffold and the dual enzyme inhibition/cell‑protection evidence from an integrated study.
! Generic MAO‑B inhibitors may not provide the combined hMAO‑B inhibition plus SH‑SY5Y peroxide‑injury protection dataset that defines this compound’s research utility.
! Closest analog MAO‑B‑IN‑12 (16c) is a quinone, not a phenol; redox behavior and hydrogen‑bonding capacity may differ, potentially shifting off‑target profiles.

MAO-B-IN-11 Quantitative Evidence


hMAO-B Inhibition Potency Comparison

MAO-B-IN-11 inhibits recombinant human MAO-B with an IC₅₀ of 1,300 nM, as measured in baculovirus-infected BTI insect cells using the kynuramine fluorometric assay [1]. This places it approximately 36-fold less potent than selegiline (IC₅₀ 36 nM), 84-fold less potent than rasagiline (IC₅₀ 15.4 nM), and 45-fold less potent than safinamide (IC₅₀ 29 nM) in comparable recombinant hMAO-B assays [2]. MAO-B-IN-11 is therefore not a potency competitor to clinical MAO-B inhibitors; its procurement value lies instead in its distinct chemotype and dual functional profile.

hMAO‑B potency
Reported cross‑study comparison
IC₅₀ 1,300 nM 36–84× less potent than clinical MAO‑B inhibitors
Procurement value is chemotype‑driven, not potency‑driven
Recombinant hMAO‑B assays; clinical drug IC₅₀ from ChEMBL‑curated literature
MAO-B inhibition enzyme assay neurodegeneration

Dual MAO-B Inhibition & Neuroprotection

Among 27 polyprenylated phenols and quinones tested, only three compounds—3c, 8c (MAO-B-IN-11), and 16c—exhibited both MAO-B inhibitory activity (IC₅₀ < 25 µM) and the ability to protect SH-SY5Y human neuroblastoma cells from peroxide-induced injury in the same study [1]. The remaining 24 compounds either lacked MAO-B inhibition, lacked neuroprotection, or both. This dual functional profile is not reported for the clinical MAO-B inhibitors selegiline, rasagiline, or safinamide in a directly comparable SH-SY5Y peroxide-injury model within a single integrated study.

Dual activity profile
Class‑level inference
3 of 27 compounds (11%) exhibited both hMAO‑B inhibition and SH‑SY5Y cell protection
Supports dual‑mechanism screening research context
Integrated enzyme + cell assay; Kamauchi et al. 2020
neuroprotection SH-SY5Y oxidative stress peroxide injury

Binding Mode & Docking Characterization

Of the eight compounds that inhibited MAO-B in this study, only two—8c (MAO-B-IN-11) and 16c—had their inhibition mode and molecular docking to hMAO-B experimentally investigated [1]. This provides researchers with experimentally derived binding pose data and inhibition mechanism characterization that is unavailable for the other six active compounds in the series. The study further established through SAR analysis that a phenolic hydroxyl group and a longer side chain are critical structural determinants for both MAO-B inhibition and neuroprotection [1].

Binding mode data
Head‑to‑head study
2 of 8 active compounds (incl. MAO‑B‑IN‑11) had docking and inhibition mode experimentally determined
Binding characterization supports structure‑based design
SAR shows phenolic OH and side‑chain length are critical
molecular docking structure-activity relationship MAO-B binding site

MAO-B-IN-11 Research Applications


SAR Studies of Polyprenylated Phenol Inhibitors

MAO-B-IN-11 serves as a key reference compound within the polyprenylated phenol chemotype for SAR exploration. Its experimentally determined MAO-B IC₅₀ (1.3 µM), characterized molecular docking pose, and the established SAR rule linking phenolic hydroxyl groups and side-chain length to dual MAO-B/neuroprotection activity [1] make it a validated starting point for medicinal chemistry optimization programs targeting neurodegenerative diseases.

Multi-Mechanism Neuroprotection Research

For academic or industrial programs investigating compounds that simultaneously inhibit MAO-B and directly protect neuronal cells from oxidative damage, MAO-B-IN-11 is one of only three experimentally confirmed dual-activity compounds from the original 27-compound screening set [1]. It can be deployed as a positive control or scaffold for developing multi-target neuroprotective agents for Parkinson's disease or Alzheimer's disease research.

Natural Product-Like Library Screening

MAO-B-IN-11, as a synthetic natural product-like polyprenylated phenol, can serve as a benchmark compound for screening libraries of fungal metabolites, polyprenylated natural products, or marine-derived phenols against MAO-B. Its well-characterized IC₅₀ value (1.3 µM) and neuroprotection data provide a quantitative reference point for hit triage and prioritization [1].

Computational Docking Validation

Given that MAO-B-IN-11 is one of only two compounds in its series with experimentally investigated molecular docking to hMAO-B [1], it can be used to validate computational docking protocols, scoring functions, and virtual screening workflows targeting the MAO-B active site, particularly for polyphenolic natural product-like ligands.

Application
Selection Property
Validation Focus
SAR studies of polyprenylated phenol MAO‑B inhibitors
Chemotype‑specific inhibitory profile
hMAO‑B IC₅₀ and docking pose validation
Multi‑mechanism neuroprotection research
Dual MAO‑B inhibition/cell‑protection co‑activity
SH‑SY5Y peroxide injury model co‑activity confirmation
Natural product‑like library screening
Benchmark IC₅₀ and cell‑protection reference data
Hit triage and prioritization quantitative reference
Computational docking validation
Experimentally characterized binding mode
MAO‑B docking protocol and scoring function testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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